"Ethyl 2-(5-bromo-2-nitrophenyl)acetate" chemical properties
"Ethyl 2-(5-bromo-2-nitrophenyl)acetate" chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-(5-bromo-2-nitrophenyl)acetate
This guide offers a comprehensive technical overview of Ethyl 2-(5-bromo-2-nitrophenyl)acetate, a key intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide a deeper understanding of the compound's structural nuances, reactivity, and practical applications. We will explore the causality behind its chemical behavior, grounded in authoritative references, and present field-proven protocols to empower your research and development endeavors.
Core Molecular Identity and Structural Analysis
Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a multi-functionalized aromatic compound. Its synthetic value stems from the orthogonal reactivity of its three primary functional groups: an ethyl ester, a nitro group, and a bromine atom, all strategically positioned on a phenyl ring.
Key Identifiers:
| Identifier | Value |
| CAS Number | 38690-77-6[1][2][3][4] |
| Molecular Formula | C₁₀H₁₀BrNO₄ |
| Molecular Weight | 288.10 g/mol |
Structural Elucidation
The molecule's architecture is central to its chemical personality. The electron-withdrawing nature of the nitro group at the ortho position and the bromine atom at the meta position (relative to the acetate side chain) significantly influences the reactivity of the aromatic ring and the benzylic methylene protons.
Caption: Chemical Structure of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.
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The Nitro Group (NO₂): Positioned ortho to the side chain, this powerful electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution. More importantly, it is the primary site for chemical transformation via reduction to an amino group, a gateway to a vast array of heterocyclic syntheses.
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The Bromo Atom (Br): A versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. Its position influences the regioselectivity of further reactions.
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The Ethyl Acetate Group: This group possesses two reactive sites: the ester carbonyl, which can undergo hydrolysis or amidation, and the α-carbon (benzylic position), whose protons are acidic and can be removed to form an enolate for subsequent alkylation or condensation reactions.
Physicochemical and Spectroscopic Profile
While experimentally determined data is limited, a robust profile can be constructed from computed properties and spectroscopic principles.
Physicochemical Properties
The following table summarizes key computed physical properties. These values are essential for planning reactions, particularly for determining appropriate solvents and reaction temperatures.
| Property | Value | Source |
| Molecular Weight | 288.09 g/mol | PubChem[5] |
| Boiling Point (Predicted) | 345.2 °C | MySkinRecipes[6] |
| Topological Polar Surface Area | 72.1 Ų | PubChem[5] |
| XLogP3-AA (Lipophilicity) | 2.8 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |
Spectroscopic Signature
The spectroscopic data provides a fingerprint for confirming the identity and purity of the compound. The following are predicted values based on the known effects of the constituent functional groups.
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale & Key Insights |
| ¹H NMR | Ethyl (CH₃) | ~1.3 ppm (t, 3H) | Triplet due to coupling with the adjacent CH₂ group. |
| Ethyl (CH₂) | ~4.2 ppm (q, 2H) | Quartet due to coupling with the CH₃ group. Deshielded by the adjacent oxygen atom. | |
| Benzylic (CH₂) | ~4.0 ppm (s, 2H) | Singlet. These protons are deshielded by the adjacent aromatic ring and carbonyl group. | |
| Aromatic (Ar-H) | 7.5 - 8.2 ppm (m, 3H) | Complex multiplet pattern in the aromatic region, deshielded by the electron-withdrawing NO₂ group. | |
| ¹³C NMR | Ethyl (CH₃) | ~14 ppm | Standard aliphatic carbon signal. |
| Ethyl (CH₂) | ~62 ppm | Aliphatic carbon attached to an oxygen atom. | |
| Benzylic (CH₂) | ~40 ppm | Benzylic carbon adjacent to a carbonyl. | |
| Aromatic (C-Br) | ~120 ppm | Carbon attached to bromine. | |
| Aromatic (C-H, C-C) | 125 - 150 ppm | Multiple signals for the remaining aromatic carbons. The carbon bearing the NO₂ group will be significantly deshielded. | |
| Carbonyl (C=O) | ~170 ppm | Characteristic chemical shift for an ester carbonyl carbon. | |
| IR Spectroscopy | C=O Stretch (Ester) | ~1735 cm⁻¹ | Strong, sharp absorption characteristic of a saturated ester carbonyl. |
| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | Strong absorption due to the N=O double bond character. | |
| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | Strong absorption, complementary to the asymmetric stretch. | |
| C-O Stretch (Ester) | ~1200 cm⁻¹ | Strong absorption for the ester C-O bond. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 287/289 | A characteristic 1:1 doublet for the molecular ion due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |
| Key Fragment | m/z 214/216 | Loss of the ethoxy group (-OCH₂CH₃). | |
| Key Fragment | m/z 43 | Fragment corresponding to the acetyl group [CH₃CO]⁺, though loss of the ethoxycarbonyl group is more likely. |
Core Reactivity and Synthetic Transformations
The true value of Ethyl 2-(5-bromo-2-nitrophenyl)acetate lies in its capacity for selective chemical transformations. The most pivotal of these is the reduction of the nitro group, which unlocks pathways to a multitude of complex heterocyclic structures.
The Gateway Reaction: Nitro Group Reduction
The conversion of the nitro group to a primary amine is a cornerstone transformation in medicinal chemistry and materials science.[7][8] This reduction is a six-electron process that fundamentally alters the electronic properties of the aromatic ring, converting a strongly deactivating group into a strongly activating ortho-, para-directing amino group.[9]
Several reagents can accomplish this transformation, including catalytic hydrogenation (H₂/Pd/C), and dissolving metal reductions.[10] A particularly reliable and scalable method in a research setting utilizes iron powder in the presence of an acidic medium or a salt like ammonium chloride.[9]
Caption: Workflow for the reduction of the nitro group.
Mechanism Insight: The reduction with iron proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group.[9] The resulting radical anion is protonated by the aqueous medium. This sequence of electron transfer and protonation repeats, passing through nitroso and hydroxylamine intermediates, until the primary amine is formed. The iron is oxidized to iron oxides in the process.
Field-Proven Experimental Protocol: Reduction using Iron
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Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq).
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Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to dissolve or suspend the starting material.
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Reagent Addition: Add ammonium chloride (4-5 eq) followed by iron powder (3-5 eq). The iron powder should be fine and activated if necessary.
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Reaction: Heat the mixture to reflux (typically 80-90 °C). The reaction is often vigorous at the start. Monitor the progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is fully consumed.
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Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts and baseline impurities. Wash the filter cake thoroughly with ethanol or ethyl acetate.
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Extraction: Combine the filtrates and remove the organic solvent under reduced pressure. The remaining aqueous layer is then basified (e.g., with aqueous sodium carbonate) and extracted multiple times with an organic solvent such as ethyl acetate.
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Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(2-amino-5-bromophenyl)acetate, which can be purified by column chromatography or recrystallization.
Subsequent Transformations and Synthetic Applications
The product of the nitro reduction, an ortho-amino phenylacetate derivative, is an exceptionally valuable building block. The adjacent amino and ethyl acetate functionalities are perfectly poised for intramolecular cyclization reactions to form various heterocyclic systems.
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Synthesis of Benzoxazines/Benzothiazines: The amino group can react with various electrophiles, followed by cyclization onto the ester or its derivatives.
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Fischer Indole Synthesis: The corresponding hydrazine, formed from the amine, can undergo Fischer indole synthesis to produce substituted indoles.
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Quinoline Synthesis: The amine can be used in classic quinoline syntheses like the Friedländer or Combes reactions.
This versatility makes Ethyl 2-(5-bromo-2-nitrophenyl)acetate a sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[6]
Safety and Handling
As a laboratory chemical, proper handling is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous compounds like ethyl bromoacetate provides essential guidance.
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General Handling: Use in a well-ventilated area or a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Hazards: Likely to be an irritant. Ethyl bromoacetate is a known lachrymator (causes tears) and is irritating to the skin and respiratory tract.[11][13] Handle with care to avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry place in a tightly sealed container, away from sources of ignition.[11]
Conclusion
Ethyl 2-(5-bromo-2-nitrophenyl)acetate is more than a mere collection of functional groups; it is a strategically designed synthetic tool. Its value is rooted in the predictable and selective reactivity of its nitro, bromo, and ethyl acetate moieties. The facile reduction of the nitro group to an amine serves as the critical step, unlocking a cascade of possibilities for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this versatile intermediate in their synthetic endeavors.
References
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PubChem. Ethyl 2-bromo-2-(2-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]
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PubChem. Ethyl 2-(2-bromo-3-formyl-5-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]
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Tafesh, A. M., & Weiguny, J. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
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Bentley, T. W., & Jones, R. O. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]
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NJ.gov. Common Name: ETHYL BROMOACETATE HAZARD SUMMARY. [Link]
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
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PubChem. Ethyl 2-(3-amino-5-bromo-2-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]
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